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molecular formula C8H9NO4 B098272 2-(2-Nitrophenoxy)ethanol CAS No. 16365-25-6

2-(2-Nitrophenoxy)ethanol

Cat. No. B098272
M. Wt: 183.16 g/mol
InChI Key: LGCYTDJJYLJYOB-UHFFFAOYSA-N
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Patent
US06001999

Procedure details

10 g (71.88 mmol) 2-nitrophenol A1 and 3.59 g (89.86 mmol) sodium hydroxide were dissolved in 55 ml n-butanol and 5 ml water at 70° C., 6.26 ml (7.52 g, 93.44 mmol) 2-chloroethanol were slowly added drop by drop. This was followed by three days of vigorous stirring at 100° C. After cooling, the reaction mixture was filtrated, the precipitate washed with chloroform and the filtrate reduced. The residue was taken up in chloroform and washed three times with aqueous 10% sodium hydroxide solution. Then the organic phase was dried over sodium sulfate and was concentrated in vacuo. 10.8 g of bright yellow crystals were obtained; yield 82%.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
3.59 g
Type
reactant
Reaction Step One
Quantity
55 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
6.26 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[OH:10])([O-:3])=[O:2].[OH-].[Na+].O.Cl[CH2:15][CH2:16][OH:17]>C(O)CCC>[OH:17][CH2:16][CH2:15][O:10][C:5]1[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=1[N+:1]([O-:3])=[O:2] |f:1.2|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C=CC=C1)O
Name
Quantity
3.59 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
55 mL
Type
solvent
Smiles
C(CCC)O
Step Two
Name
Quantity
5 mL
Type
reactant
Smiles
O
Step Three
Name
Quantity
6.26 mL
Type
reactant
Smiles
ClCCO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
of vigorous stirring at 100° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 70° C.
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
the reaction mixture was filtrated
WASH
Type
WASH
Details
the precipitate washed with chloroform
WASH
Type
WASH
Details
washed three times with aqueous 10% sodium hydroxide solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Then the organic phase was dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated in vacuo

Outcomes

Product
Details
Reaction Time
3 d
Name
Type
product
Smiles
OCCOC1=C(C=CC=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 10.8 g
YIELD: PERCENTYIELD 82%
YIELD: CALCULATEDPERCENTYIELD 82%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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